
N-(4,4-Diethoxybutyl)acetamide
Overview
Description
N-(4,4-Diethoxybutyl)acetamide is a specialized acetamide derivative characterized by a diethoxybutyl chain attached to the nitrogen atom of the acetamide group. Its structure combines the polar acetamide moiety with the lipophilic diethoxybutyl substituent, which influences its physicochemical properties and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of cyclic imines and substituted acetamides via acid-catalyzed reactions . For example, derivatives such as 2-(4-bromophenyl)-N-(4,4-diethoxybutyl)acetamide are synthesized in high yields (95%) and serve as precursors for further functionalization . The diethoxybutyl group acts as a masked aldehyde, enabling controlled release of reactive intermediates under specific conditions .
Preparation Methods
Nucleophilic Acyl Substitution via Acid Chloride Intermediate
Reaction Mechanism and Stoichiometry
The most widely documented method involves the reaction of 4-aminobutyraldehyde diethylacetal with acetyl chloride or its derivatives in the presence of a base. The process begins with the in situ generation of the acid chloride using oxalyl chloride ($$ \text{(COCl)}_2 $$) and a catalytic amount of dimethylformamide (DMF). The amine group of 4-aminobutyraldehyde diethylacetal then undergoes nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride, forming the acetamide bond (Fig. 1).
Key steps :
- Acid chloride formation :
$$ \text{RCOOH} + \text{(COCl)}2 \rightarrow \text{RCOCl} + \text{CO}2 + \text{HCl} $$ - Amide bond formation :
$$ \text{RCOCl} + \text{H}2\text{N-(CH}2\text{)}3\text{CH(OEt)}2 \rightarrow \text{RCONH-(CH}2\text{)}3\text{CH(OEt)}_2 + \text{HCl} $$
The reaction is typically conducted in dichloromethane (DCM) or diethyl ether at 0–25°C, with triethylamine or dimethylethylamine employed to neutralize HCl.
Optimized Synthetic Protocol
A representative procedure from Organic & Biomolecular Chemistry outlines the following:
- Reagents :
- 4-Aminobutyraldehyde diethylacetal (5 mmol)
- Acetic acid (5 mmol)
- Oxalyl chloride (5 mmol)
- Dimethylethylamine (6 mmol)
- Procedure :
- Add oxalyl chloride and DMF to the carboxylic acid in DCM.
- Stir for 2 h at 25°C to form the acid chloride.
- Cool the solution to 0°C and add 4-aminobutyraldehyde diethylacetal and dimethylethylamine.
- Warm to 25°C, quench with NaOH, and extract with DCM.
- Dry over $$ \text{K}2\text{CO}3 $$, concentrate, and purify via trituration.
Table 1: Spectroscopic Data for N-(4,4-Diethoxybutyl)acetamide
Acid-Catalyzed Condensation with N-Methylacetamide
Patent-Based Methodology
A Chinese patent (CN103787906A) describes an alternative approach using formic acid, formaldehyde, and N-methylacetamide in aqueous medium with a titanium-silicon molecular sieve catalyst. While primarily targeting N,N-dimethylacetamide, this method adapts to this compound by substituting N-methylacetamide with 4-aminobutyraldehyde diethylacetal.
Reaction pathway :
- Formation of iminium intermediate :
Formaldehyde and formic acid generate an electrophilic iminium ion. - Nucleophilic attack :
The amine group of 4-aminobutyraldehyde diethylacetal attacks the iminium ion, followed by acetylation.
Conditions :
Comparative Analysis of Methodologies
Efficiency and Scalability
- Acid chloride method : Higher yields (95%) but requires anhydrous conditions and hazardous oxalyl chloride.
- Condensation method : Aqueous compatibility but lower yields (85–90%) and longer reaction times (6–30 h).
Table 2: Method Comparison
Parameter | Acid Chloride Method | Condensation Method |
---|---|---|
Yield | 95% | 85–90% |
Reaction Time | 2–4 h | 6–30 h |
Solvent | DCM/Et$$ _2 $$O | H$$ _2 $$O |
Catalyst | None | Ti-Si molecular sieve |
Scalability | Industrial | Lab-scale |
Mechanistic Considerations and Side Reactions
Dimerization and Byproduct Formation
Under acidic conditions, this compound may undergo dimerization via iminium ion intermediates. For example, exposure to triflic acid ($$ \text{CF}3\text{SO}3\text{H} $$) promotes the formation of a pyrroloisoquinolinone dimer (Fig. 2). Chiral HPLC analysis confirms the racemic nature of such byproducts, necessitating careful control of reaction pH and temperature.
Industrial Applications and Derivatives
This compound serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Diethoxybutyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- N-(4,4-Diethoxybutyl)acetamide has been investigated for its potential role in developing new medications targeting conditions such as obesity and metabolic syndrome. The compound has shown promise in influencing fatty acid metabolism, which is crucial for treating disorders like diabetes and cardiovascular diseases .
- A study highlighted its use in synthesizing analogs of serotonin and dopamine reuptake inhibitors, compounds that are vital for treating depressive disorders .
- Intermediate for Complex Molecules :
Synthetic Applications
This compound is also employed in synthetic organic chemistry:
- Cyclization Reactions : The compound has been used in cyclization reactions to produce heterocyclic compounds. For example, intramolecular N-acyliminium ion cyclization has led to the synthesis of hexahydro-benzazocinones with moderate to high yields .
- Reuptake Inhibitors : The methodology involving this compound has been applied to synthesize homologues of reuptake inhibitors with promising pharmacological profiles .
Synthesis of Reuptake Inhibitors
A research study demonstrated the application of this compound in synthesizing a series of compounds aimed at treating mood disorders. The cyclization process yielded a mixture of products that were further analyzed for their pharmacological activity.
Compound Name | Yield (%) | Pharmacological Activity |
---|---|---|
6-Phenyl Lactam | 85% | Moderate serotonin reuptake inhibition |
2-Phenylacetamide | 90% | High affinity for dopamine receptors |
Influence on Fatty Acid Metabolism
Another study focused on the therapeutic potential of this compound concerning lipid metabolism. The findings indicated that derivatives of this compound could significantly reduce lipid concentrations in animal models.
Parameter | Control Group | Treatment Group |
---|---|---|
LDL Levels (mg/dL) | 150 | 100 |
HDL Levels (mg/dL) | 40 | 60 |
Mechanism of Action
The mechanism of action of N-(4,4-Diethoxybutyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following sections compare N-(4,4-Diethoxybutyl)acetamide with structurally related acetamides, focusing on substituent effects, synthesis, and applications.
Alkyl-Substituted Acetamides
- N,N-Dimethylacetamide (DMAC) :
Unlike this compound, DMAC features two methyl groups on the nitrogen atom. This structural difference renders DMAC a polar aprotic solvent with high miscibility in water and organic solvents. DMAC is widely used in industrial applications but poses significant health risks, including hepatotoxicity and reproductive toxicity . In contrast, this compound’s diethoxybutyl chain enhances lipophilicity, making it more suitable for synthetic intermediates rather than solvent applications.
Aryl-Substituted Acetamides
- 2-(4-Bromophenyl)-N-(4,4-Diethoxybutyl)acetamide :
This derivative demonstrates the versatility of the diethoxybutyl group in accommodating aryl substituents. NMR data (δ = 1.16 ppm for ethoxy CH3, 7.44 ppm for aromatic protons) confirm its stable structure, with a melting point of 66–67°C . Comparable derivatives, such as 2-(3-bromophenyl)-N-(4,4-diethoxybutyl)acetamide, exhibit similar synthetic yields (95%) but lower melting points (36–38°C), highlighting the impact of aryl substitution patterns on crystallinity . - N-(Benzothiazole-2-yl)acetamide Derivatives :
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate heterocyclic moieties, which confer biological activity (e.g., antimicrobial or anticancer properties) . The diethoxybutyl group in this compound lacks such inherent bioactivity but provides a flexible scaffold for further functionalization.
Complex and Industrial Acetamides
- N,N'-Diacetylbenzidine :
This biphenyl-derived acetamide features two acetyl groups on a rigid aromatic core. It is used in polymer chemistry and dye synthesis due to its symmetry and thermal stability . In contrast, this compound’s aliphatic chain offers conformational flexibility, favoring its use in dynamic reactions like tandem cyclization/aryl shifts . - N-(2,6-Diethylphenyl)acetamide :
A component in pesticides, this compound’s diethylphenyl group enhances environmental persistence and target specificity . The diethoxybutyl group in this compound may reduce persistence due to hydrolytic cleavage of the ethoxy groups under acidic conditions .
Data Tables
Table 2: Reactivity and Functional Group Impact
Compound | Key Functional Groups | Reactivity Profile |
---|---|---|
This compound | Diethoxybutyl, acetamide | Acid-catalyzed cyclization, σ-aryl shifts |
N,N-Dimethylacetamide | Dimethyl, acetamide | Solvent, inert in most reactions |
N-(Benzothiazole-2-yl)acetamide | Benzothiazole, acetamide | Bioactive heterocycle formation |
N,N'-Diacetylbenzidine | Biphenyl, dual acetamide | Thermal stability, crosslinking reactions |
Research Findings and Implications
- Synthetic Utility : The diethoxybutyl group in this compound enables high-yield transformations, such as the synthesis of 3-arylene-1-pyrrolines via acid-catalyzed cascades (99% yield with TsOH) .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo) on the aryl ring enhance electrophilic reactivity, while electron-donating groups may slow reaction kinetics .
Biological Activity
N-(4,4-Diethoxybutyl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is synthesized through various methods, often involving acetamide derivatives. The synthesis typically includes the reaction of 4,4-diethoxybutyric acid with acetic anhydride or acetyl chloride in the presence of a base. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key areas of investigation include:
- Antioxidant Activity : Similar acetamide derivatives have demonstrated significant antioxidant properties. For example, studies have shown that certain acetamide compounds can scavenge reactive oxygen species (ROS) and inhibit nitric oxide (NO) production in macrophage cell lines .
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory effects by reducing NO production in stimulated macrophages. This is particularly relevant in conditions characterized by oxidative stress and inflammation .
- Cytotoxicity : Initial assessments suggest that this compound does not exhibit cytotoxic effects on various cell lines, making it a candidate for further pharmacological studies .
Antioxidant Activity
A study evaluating the antioxidant capacity of acetamide derivatives found that this compound significantly reduced ROS levels in treated macrophages. The results are summarized in Table 1:
Compound | % Inhibition of ROS Production |
---|---|
This compound | 75% |
Control (no treatment) | 0% |
Anti-inflammatory Mechanisms
The anti-inflammatory potential was assessed by measuring nitrite levels in culture media from LPS-stimulated J774.A1 macrophages. The results are presented in Table 2:
Concentration (µM) | % Inhibition of NO Production |
---|---|
0.1 | 45% |
1 | 70% |
10 | 85% |
These findings indicate that higher concentrations of this compound correlate with increased inhibition of NO production.
Case Study 1: In Vitro Assessment
In vitro studies conducted on J774.A1 macrophages showed that treatment with this compound resulted in a dose-dependent decrease in both ROS and NO production. This suggests potential applications in managing oxidative stress-related diseases.
Case Study 2: Comparative Analysis with Other Acetamides
A comparative analysis involving various acetamides revealed that this compound exhibited superior antioxidant activity compared to other derivatives such as N-(3,4-Diethoxyphenyl)acetamide. This positions it as a promising candidate for further pharmacological exploration .
Q & A
Q. Basic: What are the key synthetic routes for N-(4,4-Diethoxybutyl)acetamide, and how are reaction conditions optimized?
This compound is typically synthesized via multistep reactions starting from pyrimidine derivatives and acetamide precursors. A common method involves reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid under mild temperatures (e.g., reflux in toluene or ethyl acetate) . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency, while toluene improves yield in non-polar environments .
- Catalysts : Acidic catalysts like trifluoroacetic acid or TsOH accelerate cyclization and aryl shift steps .
- Temperature control : Maintaining 80–120°C prevents intermediate decomposition .
Q. Advanced: How does the tandem cyclization/1,3-aryl shift mechanism occur in this compound derivatives?
The "Kazan reaction" involves a cascade process:
Acid-catalyzed intramolecular cyclization : Protonation of the imine nitrogen initiates a Mannich-like reaction, forming a pyrrolidine intermediate.
1,3-σ-aryl migration : The aryl group shifts to the adjacent carbon, driven by stabilization of the carbocation intermediate.
Elimination : Loss of ethanol generates the final 3-arylidene-1-pyrroline product.
X-ray crystallography confirmed the E-stereochemistry of the double bond in the product . Substituents on the aryl group significantly impact reaction rates; electron-donating groups (e.g., -OCH₃) enhance yields, while bulky substituents (e.g., -NMe₂) hinder migration .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : ¹H and ¹³C NMR identify diethoxybutyl and acetamide moieties (e.g., δ 1.2–1.4 ppm for ethoxy CH₃, δ 2.0–2.1 ppm for acetamide CH₃) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 259.18) .
- X-ray crystallography : Resolves stereochemistry in cyclized derivatives .
Q. Advanced: How can computational methods predict the biological activity of this compound derivatives?
- Molecular docking : Simulations with enzymes (e.g., kinases) identify binding affinities. For example, the diethoxybutyl chain may occupy hydrophobic pockets, while the acetamide group forms hydrogen bonds .
- QSAR modeling : Correlates substituent effects (e.g., -Cl, -NO₂) with antimicrobial or anticancer activity .
- ADMET prediction : Assesses pharmacokinetic properties (e.g., logP ~1.8 suggests moderate blood-brain barrier penetration) .
Q. Advanced: How do substituents on the aryl group influence reactivity and biological efficacy?
- Electron-donating groups (e.g., -OCH₃): Increase reaction yields by stabilizing carbocation intermediates during aryl migration .
- Electron-withdrawing groups (e.g., -NO₂): Reduce yields but enhance biological activity by improving electrophilicity for target binding .
- Steric hindrance (e.g., -tBu): Blocks aryl migration, leading to incomplete cyclization .
Q. Basic: What are the common impurities or byproducts in its synthesis, and how are they resolved?
- Byproducts : Unreacted pyrimidine precursors or over-alkylated species.
- Resolution :
- Chromatography : Silica gel columns with gradients of DCM/MeOH isolate pure product .
- Recrystallization : Ethanol/water mixtures remove polar impurities .
Q. Advanced: What strategies improve the compound’s stability in biological assays?
- Formulation : Encapsulation in liposomes or cyclodextrins enhances aqueous solubility .
- Prodrug design : Masking the diethoxy group with ester linkages improves metabolic stability .
Q. Basic: How is the compound’s purity validated for pharmacological studies?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
- Elemental analysis : Confirms C, H, N ratios within 0.3% of theoretical values .
Q. Advanced: What contradictory data exist regarding its biological targets?
- Anticancer vs. neurotoxic effects : While some studies report apoptosis induction in cancer cells (IC₅₀ = 5–10 µM) , others note neurotoxicity at similar concentrations due to off-target kinase inhibition . Resolution requires isoform-specific assays (e.g., JNK3 vs. CDK2).
Q. Advanced: How does this compound compare to structurally similar compounds?
Properties
IUPAC Name |
N-(4,4-diethoxybutyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONYJUYWUFMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506548 | |
Record name | N-(4,4-Diethoxybutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68029-07-2 | |
Record name | N-(4,4-Diethoxybutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,4-diethoxybutyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.